molecular formula C14H19ClN2O5S B3453443 N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B3453443
M. Wt: 362.8 g/mol
InChI Key: VUZXZWJOVSYDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as Moroxydine, is a chemical compound that has been used in scientific research for various applications.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been used in scientific research for various applications. It has been found to have antiviral properties, particularly against influenza A and B viruses. This compound has been shown to inhibit the replication of the virus by interfering with the early stages of the viral life cycle. It has also been used as a tool to study the mechanism of action of other antiviral drugs.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide works by inhibiting the fusion of the influenza virus with the host cell membrane. It does this by interacting with the viral hemagglutinin protein, which is responsible for binding the virus to the host cell. By interfering with this process, this compound prevents the virus from entering the host cell and replicating.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated in animal studies. It has been found to have no significant effects on body weight, food consumption, or organ weights. This compound has also been shown to have no significant effects on blood chemistry, hematology, or urinalysis parameters.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in lab experiments is its specificity for the influenza virus. It has been shown to have little or no activity against other viruses, making it a useful tool for studying the influenza virus. However, this compound has limitations in terms of its potency and effectiveness against different strains of the virus.

Future Directions

In the future, N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide could be used in combination with other antiviral drugs to improve their efficacy. It could also be used to study the mechanism of action of other antiviral drugs and to develop new drugs with improved potency and specificity. Additionally, this compound could be used in animal studies to further investigate its safety and effectiveness as a potential treatment for influenza.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O5S/c1-21-13-4-3-11(15)9-12(13)17(23(2,19)20)10-14(18)16-5-7-22-8-6-16/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZXZWJOVSYDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

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